(6-Cyano-3-isopropyl-1,3-benzodiazol-4-yl)boronic acid
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Overview
Description
(6-Cyano-3-isopropyl-1,3-benzodiazol-4-yl)boronic acid is a boronic acid derivative that has garnered interest in various fields of scientific research due to its unique chemical properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (6-Cyano-3-isopropyl-1,3-benzodiazol-4-yl)boronic acid typically involves the Suzuki-Miyaura coupling reaction, which is a widely used method for forming carbon-carbon bonds. This reaction employs palladium catalysts and boronic acid derivatives to couple aryl or vinyl halides with organoboron compounds under mild conditions . The general reaction conditions include the use of a base, such as potassium carbonate, in an aqueous or organic solvent at elevated temperatures.
Industrial Production Methods
Industrial production of boronic acids, including this compound, often involves large-scale Suzuki-Miyaura coupling reactions. The process is optimized for high yield and purity, utilizing advanced catalytic systems and continuous flow reactors to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
(6-Cyano-3-isopropyl-1,3-benzodiazol-4-yl)boronic acid undergoes various chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.
Reduction: Reduction reactions can convert the cyano group to an amine.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the cyano group or the benzodiazole ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the boronic acid group can yield boronic esters, while reduction of the cyano group can produce primary amines .
Scientific Research Applications
(6-Cyano-3-isopropyl-1,3-benzodiazol-4-yl)boronic acid has several applications in scientific research:
Mechanism of Action
The mechanism of action of (6-Cyano-3-isopropyl-1,3-benzodiazol-4-yl)boronic acid involves its ability to form reversible covalent bonds with target molecules. This property is particularly useful in enzyme inhibition, where the compound can bind to the active site of enzymes, blocking their activity. The molecular targets and pathways involved depend on the specific application, but generally include interactions with hydroxyl groups on proteins and other biomolecules .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to (6-Cyano-3-isopropyl-1,3-benzodiazol-4-yl)boronic acid include other boronic acid derivatives such as phenylboronic acid and 4-formylphenylboronic acid .
Uniqueness
What sets this compound apart is its unique combination of functional groups, which confer distinct reactivity and binding properties. The presence of the cyano group and the benzodiazole ring enhances its ability to participate in a wider range of chemical reactions and form stable complexes with various targets .
Properties
IUPAC Name |
(6-cyano-3-propan-2-ylbenzimidazol-4-yl)boronic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12BN3O2/c1-7(2)15-6-14-10-4-8(5-13)3-9(11(10)15)12(16)17/h3-4,6-7,16-17H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OMAZZQGOYFEEJL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=CC2=C1N(C=N2)C(C)C)C#N)(O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12BN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.05 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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